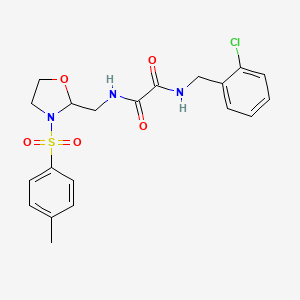

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

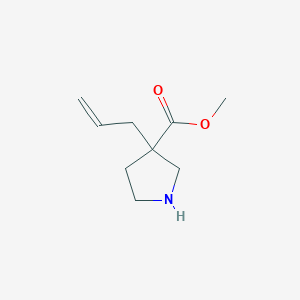

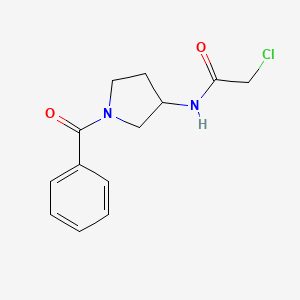

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known as DT-13, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DT-13 belongs to the class of thiazinan-2-ylphenyl oxalamides and has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative diseases.

Applications De Recherche Scientifique

Role in Orexin Receptor Mechanisms and Compulsive Food Consumption

Orexins and their receptors modulate various physiological responses, including feeding, arousal, stress, and drug abuse. The involvement of these systems in compulsive food seeking and intake suggests potential therapeutic targets for binge eating and possibly other eating disorders with a compulsive component. Compounds like SB-649868 and GSK1059865, selective orexin receptor antagonists, have shown efficacy in reducing binge eating in animal models without affecting standard food pellet intake, highlighting a significant role of orexin-1 receptor mechanisms in binge eating behaviors (Piccoli et al., 2012).

Catalytic Activity in Oxidation Reactions

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands exhibit catalytic activity in the oxidation of olefins, utilizing hydrogen peroxide as an oxidant. This showcases the potential of such complexes in catalytic processes, offering a route to more efficient and selective oxidation reactions (Ghorbanloo et al., 2017).

Infrared Spectral Analysis for Sulfonamide Derivatives

The infrared spectra of various sulfonamide derivatives, including those with pyridine, thiazole, and pyrimidine rings, provide insights into their structural properties. These studies can aid in understanding the electronic configurations and bonding characteristics of such compounds, with potential implications for the design of new drugs and materials (Uno et al., 1963).

N-Arylation of Oxazolidinones and Amides

The use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides demonstrates the versatility of such compounds in facilitating chemical reactions under mild conditions. This approach enables the synthesis of a wide range of N-arylation products, highlighting the potential applications in pharmaceutical synthesis and material science (Bhunia et al., 2022).

Propriétés

IUPAC Name |

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c23-17(20-13-14-4-3-9-19-12-14)18(24)21-15-5-7-16(8-6-15)22-10-1-2-11-27(22,25)26/h3-9,12H,1-2,10-11,13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMXTOAOXNCWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)

![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)